An In-depth Technical Guide to 1-Acetoxy-2-methylnaphthalene (CAS No. 5697-02-9)
An In-depth Technical Guide to 1-Acetoxy-2-methylnaphthalene (CAS No. 5697-02-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetoxy-2-methylnaphthalene, identified by the CAS number 5697-02-9, is an aromatic organic compound belonging to the naphthalene family.[1] Its structure features a naphthalene backbone substituted with an acetoxy group at the 1-position and a methyl group at the 2-position.[2] This compound serves as a crucial intermediate in various organic syntheses and has garnered attention for its applications in different industrial and research fields, including as a stable precursor for 2-methyl-1-naphthol.[3]
The naphthalene scaffold itself is a versatile platform in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] This guide provides a comprehensive overview of 1-acetoxy-2-methylnaphthalene, covering its physicochemical properties, synthesis methodologies, analytical characterization, and potential applications, with a particular focus on its relevance to drug discovery and development.
Physicochemical Properties
1-Acetoxy-2-methylnaphthalene is typically a colorless to pale yellow liquid or a white crystalline solid with a characteristic aromatic odor.[1][3] It exhibits solubility in common organic solvents like ethanol and ether, while its solubility in water is limited due to the hydrophobic nature of the naphthalene ring.[1][5]
| Property | Value | Source |
| CAS Number | 5697-02-9 | [1][6][7][8] |
| Molecular Formula | C13H12O2 | [1][6][7][9] |
| Molecular Weight | 200.23 g/mol | [7] |
| Melting Point | 81-82 °C | [5][6][8][9] |
| Boiling Point | 319.4 °C at 760 mmHg | [5][6][9] |
| Density | 1.128 g/cm³ | [6][9] |
| Flash Point | 112.7 °C | [5][6] |
| LogP (o/w) | 3.193 (estimated) | [5] |
Synthesis of 1-Acetoxy-2-methylnaphthalene
The synthesis of 1-acetoxy-2-methylnaphthalene can be achieved through several routes. The selection of a particular synthetic pathway often depends on factors such as the availability of starting materials, desired purity, and scalability.
Acetylation of 2-Methyl-1-naphthol
A common and straightforward method involves the acetylation of 2-methyl-1-naphthol. This reaction is typically carried out using acetic anhydride in the presence of a base catalyst, such as triethylamine.[3]
Caption: Acetylation of 2-Methyl-1-naphthol.
Experimental Protocol:
-
Dissolve 2-methyl-1-naphthol in a suitable organic solvent (e.g., dichloromethane, toluene).
-
Add triethylamine to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the reaction mixture with constant stirring.
-
Allow the reaction to proceed at room temperature for a specified period (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 1-acetoxy-2-methylnaphthalene.
One-Pot Synthesis from 2-Piperidinomethyl-1-naphthol
An alternative, efficient, and cost-effective method involves a one-pot, two-step process starting from 2-piperidinomethyl-1-naphthol.[3] This process includes acetylation followed by reduction.[3] This approach is advantageous as it avoids the isolation of the unstable 2-methyl-1-naphthol intermediate.[3]
Caption: One-Pot Synthesis Workflow.
Experimental Protocol:
-
Suspend 2-piperidinomethyl-1-naphthol in acetic anhydride.
-
Heat the mixture to reflux for a designated time to complete the acetylation, forming 2-acetoxymethyl-1-acetoxynaphthalene.
-
Without isolating the intermediate, subject the reaction mixture directly to hydrogenation.
-
Introduce a suitable hydrogenation catalyst (e.g., palladium on carbon).
-
Carry out the hydrogenation under a hydrogen atmosphere until the reduction is complete.
-
After the reaction, filter off the catalyst and concentrate the filtrate to obtain the crude product.
-
Purify as described in the previous method.
This one-pot procedure offers a higher overall yield and simplifies the operational process.[3]
Analytical Characterization
The structural confirmation and purity assessment of 1-acetoxy-2-methylnaphthalene are crucial. Standard analytical techniques are employed for this purpose.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons of the naphthalene ring, the methyl protons, and the acetyl protons. The carbon NMR would similarly display distinct peaks for each carbon atom in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorptions would include the C=O stretching of the ester group and the C-O stretching, as well as the characteristic peaks for the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Applications and Relevance in Drug Development
The naphthalene moiety is a significant pharmacophore in medicinal chemistry.[4] Its derivatives have been explored for a wide array of therapeutic applications.[4]
Precursor to Bioactive Molecules
1-Acetoxy-2-methylnaphthalene serves as a stable and manageable precursor to 2-methyl-1-naphthol.[3] The latter is a known coupler in hair dye compositions but is unstable and decomposes at room temperature.[2][3] By using the acetoxy derivative, the unstable naphthol can be generated in situ under specific conditions, such as in an alkaline formulation.[3]
This concept of a stable prodrug or precursor is a fundamental strategy in drug development to improve the stability, solubility, or delivery of an active pharmaceutical ingredient (API). The acetoxy group can be designed to be cleaved in vivo by esterase enzymes, releasing the active naphthol derivative at the target site.
Intermediate in Organic Synthesis
Beyond its role as a precursor, 1-acetoxy-2-methylnaphthalene is a valuable intermediate for the synthesis of more complex molecules. The naphthalene ring system can be further functionalized through various organic reactions, such as electrophilic aromatic substitution. This allows for the introduction of other pharmacophoric groups to modulate the biological activity of the resulting compounds. Naphthalene derivatives are key components in a number of FDA-approved drugs.[4]
Potential Biological Activities
Given the broad spectrum of biological activities associated with naphthalene derivatives, 1-acetoxy-2-methylnaphthalene and its downstream products could be investigated for various pharmacological effects. The cytotoxic nature of naphthalene epoxides and naphthoquinones, which are metabolites of naphthalene, is responsible for their interaction with cellular proteins.[4] This mechanism is a key area of investigation in the development of new therapeutic agents.
Safety and Handling
1-Acetoxy-2-methylnaphthalene is classified as a skin sensitizer and is toxic to aquatic life with long-lasting effects.[7][9] Therefore, appropriate safety precautions must be taken during its handling and disposal.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
For detailed safety information, refer to the Safety Data Sheet (SDS).[12][13][14][15]
Conclusion
1-Acetoxy-2-methylnaphthalene is a compound of significant interest due to its role as a stable precursor and a versatile synthetic intermediate. Its chemical properties and reactivity make it a valuable tool for researchers and scientists in organic synthesis and medicinal chemistry. The exploration of its potential in the development of new drug candidates, leveraging the proven pharmacological importance of the naphthalene scaffold, presents a promising avenue for future research. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective utilization in the laboratory and in the broader context of drug discovery and development.
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-
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